molecular formula C16H18N4O4 B1241361 Xemilofiban acid CAS No. 149193-61-3

Xemilofiban acid

Cat. No.: B1241361
CAS No.: 149193-61-3
M. Wt: 330.34 g/mol
InChI Key: OUZLOTRPGMFLPN-LLVKDONJSA-N
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Description

SC-54701A is the active metabolite of the compound xemilofiban, which is a glycoprotein IIb/IIIa antagonist. This compound is known for its role in inhibiting platelet aggregation, making it a significant player in the field of cardiovascular research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-54701A involves a series of chemical reactions starting from (trimethylsilyl)acetylene. The process includes six steps and achieves an overall yield of 19% . The synthetic route is designed to be efficient and cost-effective, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of SC-54701A follows the same synthetic route but is scaled up to meet the demands of pharmaceutical manufacturing. The process is optimized to ensure high yield and purity, adhering to stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

SC-54701A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

SC-54701A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycoprotein IIb/IIIa antagonists.

    Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular processes.

    Medicine: Explored for its potential in treating cardiovascular diseases, particularly in preventing thrombosis.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

SC-54701A exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation. The molecular targets involved in this process include the glycoprotein IIb/IIIa receptor and fibrinogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SC-54701A is unique due to its high potency and specificity for the glycoprotein IIb/IIIa receptor. Its efficient synthesis and favorable pharmacokinetic profile make it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

149193-61-3

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

(3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid

InChI

InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1

InChI Key

OUZLOTRPGMFLPN-LLVKDONJSA-N

Isomeric SMILES

C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Canonical SMILES

C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N

Synonyms

3S-((4-(4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutylamino)-4-pentynoate monohydrochloride
SC 54701
SC 54701A
SC-54701
SC-54701A

Origin of Product

United States

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